![molecular formula C9H14Cl2N2 B1435012 N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride CAS No. 1803586-30-2](/img/structure/B1435012.png)
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Overview
Description
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803586-30-2 . Its molecular weight is 221.13 . The IUPAC name for this compound is N-methylisoindolin-4-amine dihydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8 (7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of New Compounds
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be used as an intermediate in the synthesis of new compounds . For instance, it can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Biological Activity
The resulting compound from the synthesis process can be a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Neuroprotective and Antioxidant Properties
2,3-Dihydroindoles, a group of compounds that “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” belongs to, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Molecular Docking Studies
The active molecules of “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be subjected to molecular docking studies against various enzymes such as P38alpha mitogen-activated protein kinase and Activin A receptor, type 1 (ACVR1) also known as Activin receptor-like kinase-2 .
Interaction with RCAR/PYR/PYL Receptor Proteins
Compounds similar to “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” have been identified by targeted SAR studies as promising structures interacting with RCAR/PYR/PYL receptor proteins .
Preparation of Other Disubstituted 1-(indolin-5-yl)methanamines
“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .
Safety and Hazards
properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8(7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLHEGGEWZBFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.